molecular formula C8H16ClN B3012144 2-Cyclopropylcyclopentan-1-amine hydrochloride CAS No. 2172595-75-2

2-Cyclopropylcyclopentan-1-amine hydrochloride

Cat. No.: B3012144
CAS No.: 2172595-75-2
M. Wt: 161.67
InChI Key: GGGSLCAWFADOGF-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a hydrochloride salt of 2-cyclopropylcyclopentan-1-amine, which is characterized by a cyclopropyl group attached to a cyclopentane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylcyclopentan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed through cyclization reactions involving appropriate precursors.

    Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated cyclopentane derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine to secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated reagents like alkyl halides or acyl halides are often employed in substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-Cyclopropylcyclopentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropylcyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclopropyl and cyclopentane rings contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylcyclopentan-1-amine: The free amine form without the hydrochloride salt.

    Cyclopropylamine: A simpler compound with only the cyclopropyl group attached to the amine.

    Cyclopentylamine: A compound with a cyclopentane ring attached to the amine group.

Uniqueness

2-Cyclopropylcyclopentan-1-amine hydrochloride is unique due to the presence of both cyclopropyl and cyclopentane rings, which impart distinct steric and electronic properties. This combination of structural features can result in unique reactivity and binding characteristics compared to simpler amines.

Properties

IUPAC Name

2-cyclopropylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-3-1-2-7(8)6-4-5-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSLCAWFADOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172595-75-2
Record name 2-cyclopropylcyclopentan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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